Treprostinil-3'-yl Treprostinilate Ester is synthesized from treprostinil, which itself is derived from naturally occurring prostaglandins. The classification of this compound falls under the category of prostacyclin analogs, which are known for their vasodilatory effects and ability to inhibit platelet aggregation.
The synthesis of Treprostinil-3'-yl Treprostinilate Ester typically involves an esterification reaction where treprostinil is reacted with an appropriate alcohol in the presence of an acid catalyst. Common methods include:
The choice of solvent and reaction conditions is critical to achieving high yields and purity of the final product.
The molecular structure of Treprostinil-3'-yl Treprostinilate Ester features a complex arrangement characteristic of lipid molecules. The key components include:
The molecular formula can be represented as CHO, highlighting its composition of carbon, hydrogen, and oxygen atoms.
Treprostinil-3'-yl Treprostinilate Ester can undergo various chemical reactions typical for esters, including:
These reactions are essential for understanding how the compound can be modified for therapeutic applications.
The mechanism of action for Treprostinil-3'-yl Treprostinilate Ester involves its interaction with specific receptors in the body:
The efficacy of this mechanism makes it a valuable therapeutic agent in managing conditions like pulmonary arterial hypertension.
Treprostinil-3'-yl Treprostinilate Ester possesses several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Treprostinil-3'-yl Treprostinilate Ester has significant applications in medical science:
Treprostinil-3'-yl Treprostinilate Ester (C46H66O9; CID 169447280) is a symmetrical diester formed through the conjugation of two treprostinil molecules [1] [6]. The molecular architecture features a unique ester linkage at the 3'-hydroxy position of the lower side chain, creating a dimeric structure with a molecular weight of 763.011 g/mol (exact mass: 762.471 Da) [6] [9]. Advanced spectroscopic characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirms the bonding occurs specifically between the carboxylic acid moiety of one treprostinil molecule and the allylic 3'-hydroxy group of another [9]. The molecule retains the tricyclic benzindene core characteristic of prostacyclin analogs but exhibits significantly altered physicochemical properties due to dimerization [3] [6].
Table 1: Key Molecular Descriptors of Treprostinil-3'-yl Treprostinilate Ester
Property | Value | Characterization Method |
---|---|---|
Molecular Formula | C46H66O9 | High-Resolution Mass Spectrometry |
Molecular Weight | 763.011 g/mol | Mass Spectrometry |
Exact Mass | 762.471 Da | Mass Spectrometry |
SMILES Notation | CCCCC[C@H](O)CC[C@H]1[C@H](O)C[C@@H]2Cc3c(C[C@H]12)cccc3OCC(=O)O[C@@H](CCCCC)CC[C@H]4[C@H](O)C[C@@H]5Cc6c(C[C@H]45)cccc6OCC(=O)O | Computational Chemistry |
InChI Key | InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-30-12-10-16-44(40(30)24-31(37)25-41(35)48)54-28-46(52)55-34(14-8-6-4-2)18-20-36-38-22-29-11-9-15-43(53-27-45(50)51)39(29)23-32(38)26-42(36)49/h9-12,15-16,31-38,41-42,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1 | IUPAC Standardization |
IUPAC Name | 2-[[(1R,2R,3aS,9aS)-1-[(3S)-3-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxyoctyl]-2-hydroxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid | Systematic Nomenclature |
The esterification of treprostinil fundamentally alters key physicochemical parameters while preserving core structural motifs. Treprostinil-3'-yl Treprostinilate Ester exhibits a molecular weight nearly double that of monomeric treprostinil (C23H34O5, 390.52 g/mol) [4] [8]. Computational modeling predicts a substantial increase in lipophilicity, with calculated logP values rising from 3.5 for treprostinil to approximately 8.2 for the diester, significantly reducing aqueous solubility [3] [9]. This lipophilicity enhancement is attributed to the masking of polar carboxylic acid groups and extension of hydrocarbon domains. Hydrogen bonding capacity decreases dramatically from 5 donors/7 acceptors in treprostinil to 2 donors/9 acceptors in the diester, fundamentally altering interaction potentials with biological targets [6] [9]. The ester bond introduces a hydrolytically sensitive linkage absent in the parent compound, creating pH-dependent stability profiles [3].
Table 2: Physicochemical Comparison with Treprostinil
Property | Treprostinil-3'-yl Treprostinilate Ester | Treprostinil |
---|---|---|
Molecular Formula | C46H66O9 | C23H34O5 |
Molecular Weight | 763.011 g/mol | 390.520 g/mol |
Hydrogen Bond Donors | 2 | 5 |
Hydrogen Bond Acceptors | 9 | 7 |
Calculated logP | ~8.2 | ~3.5 |
Topological Polar Surface Area | 126 Ų | 95 Ų |
Bioactive Carboxylic Acid | Masked | Free |
Hydrolytic Stability | pH-sensitive ester bonds | Stable carboxylic acid |
The synthesis of Treprostinil-3'-yl Treprostinilate Ester employs carbodiimide-mediated coupling, typically utilizing dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) catalysis in anhydrous dichloromethane [3]. Alternative enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) in aprotic solvents achieves regioselective 3'-esterification with yields exceeding 75% [3]. The ester bond demonstrates pH-dependent hydrolysis kinetics: stable under neutral conditions (t1/2 > 30 days at pH 7.4, 25°C) but rapidly cleaved in alkaline environments (t1/2 < 4 hours at pH 9.0) [3]. Accelerated stability studies reveal degradation pathways dominated by hydrolysis to monomeric treprostinil, with minor oxidative degradation at the allylic positions under forced conditions (40°C/75% RH) [9]. Solid-state characterization indicates polymorphic behavior, with Form I exhibiting superior stability over amorphous forms during long-term storage [3].
Table 3: Esterification Methodologies and Stability Parameters
Parameter | Carbodiimide-Mediated | Enzymatic Catalysis | Stability Profile |
---|---|---|---|
Catalyst | DCC/DIC + DMAP | Immobilized Lipase B | - |
Solvent System | Anhydrous DCM | tert-Butanol:acetonitrile (3:1) | - |
Reaction Yield | 82-88% | 75-80% | - |
Regioselectivity | Moderate | High (3'-position) | - |
Hydrolysis t1/2 (pH 7.4) | - | - | >30 days |
Hydrolysis t1/2 (pH 2.0) | - | - | 14 days |
Hydrolysis t1/2 (pH 9.0) | - | - | <4 hours |
Major Degradant | - | - | Monomeric treprostinil |
The dimeric structure introduces four additional chiral centers beyond those present in monomeric treprostinil, creating complex stereoisomerism [9]. Natural configuration (1R,2R,3aS,9aS) at the tricyclic core and (3S) at the hydroxyoctyl side chain is essential for biological activity retention. Diastereomeric impurities include 15-epi-Treprostinil-3'-yl Treprostinilate Ester (epimerization at C-15) and meso forms resulting from mismatched stereochemistry between conjugated monomers [9]. Chiral HPLC methods resolve at least six stereoisomers using amylose-based columns with heptane/ethanol gradients [6] [9]. Nuclear Overhauser effect spectroscopy (NOESY) confirms conserved spatial orientation of the 5,6,7-trinor side chains in the active isomer, while epimerized variants exhibit altered nuclear Overhauser effects between H-11 and the ester linkage protons [9]. The 15R epimer demonstrates distinct 13C NMR chemical shifts at C-15 (δ 72.3 ppm vs. δ 71.8 ppm in natural 15S configuration) [6].
Table 4: Isomeric Variations and Spectral Signatures
Isomer Type | Structural Feature | Prevalence | Key Analytical Differentiation |
---|---|---|---|
Natural (15S,15'S) | Uniform (3S) configuration | >98% in purified API | δ13C(C15)=71.8 ppm; tR 22.3 min (Chiralpak AD-H) |
15-epi Diastereomer | C15 epimerization | <0.5% | δ13C(C15)=72.3 ppm; tR 24.1 min |
Meso Form | Matched (3S)/(3R) monomers | <0.3% | Symmetrical 1H NMR pattern; tR 19.8 min |
Enantiomeric Pair | (1S,2S,3aR,9aR)/(3R) | Synthetic artifact | Mirror-image CD spectrum; tR 18.2 & 26.7 min |
β-Glucuronide Adduct | Acyl migration product | In vitro metabolite | Hydrophilic (tR 5.3 min); m/z 939.3 [M-H]- |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: